molecular formula C12H17NO2 B13361824 (3S,4R)-4-[(2,3-dimethylphenyl)amino]oxolan-3-ol

(3S,4R)-4-[(2,3-dimethylphenyl)amino]oxolan-3-ol

Cat. No.: B13361824
M. Wt: 207.27 g/mol
InChI Key: IERQVETVMISXGW-VXGBXAGGSA-N
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Description

(3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a 2,3-dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylaniline and a suitable tetrahydrofuran derivative.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.

    Substitution Reaction: The 2,3-dimethylphenylamino group is introduced via a nucleophilic substitution reaction, where the amine group reacts with an electrophilic center on the tetrahydrofuran ring.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of (3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

(3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-2-ol: Similar structure but with a different substitution pattern on the tetrahydrofuran ring.

    (3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

(3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-ol is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties

Biological Activity

The compound (3S,4R)-4-[(2,3-dimethylphenyl)amino]oxolan-3-ol, also known by its CAS number 2165462-57-5, is a chiral molecule with significant potential in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic uses.

  • Molecular Formula : C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • IUPAC Name : (3S,4R)-4-(2,3-dimethylanilino)oxolan-3-ol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways depend on the context of use; however, preliminary studies suggest it may inhibit certain signaling pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study focused on its effects on bacterial secretion systems, it was found to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria. High concentrations of the compound (50 μM) resulted in approximately 50% inhibition of secretion in assays designed to measure this activity .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Its ability to interact with cellular targets may lead to the modulation of cell proliferation and apoptosis pathways. Further studies are needed to elucidate its efficacy against various cancer cell lines.

Case Studies

  • Inhibition of T3SS : A dissertation highlighted that this compound significantly downregulated the expression of the major activator ler in bacterial models. This downregulation suggests a mechanism through which the compound could reduce virulence in certain pathogens .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that while the compound inhibits bacterial secretion systems effectively at higher concentrations, it does not exhibit significant cytotoxic effects on mammalian cells at similar concentrations .

Data Table: Summary of Biological Activities

Biological ActivityObservationsConcentration
T3SS Inhibition~50% inhibition observed50 μM
CytotoxicityLow cytotoxicity on mammalian cells50 μM
AntimicrobialEffective against certain pathogensVaries

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S,4R)-4-(2,3-dimethylanilino)oxolan-3-ol

InChI

InChI=1S/C12H17NO2/c1-8-4-3-5-10(9(8)2)13-11-6-15-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1

InChI Key

IERQVETVMISXGW-VXGBXAGGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N[C@@H]2COC[C@H]2O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2COCC2O)C

Origin of Product

United States

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